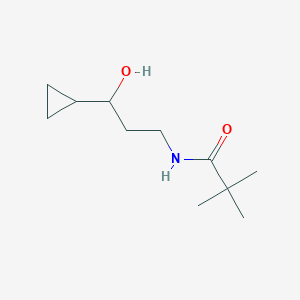
6-methyl-3-((2-methylbenzyl)thio)-1,2,4-triazin-5(4H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-methyl-3-((2-methylbenzyl)thio)-1,2,4-triazin-5(4H)-one is a heterocyclic compound that has gained significant attention in scientific research due to its unique chemical properties. This compound is synthesized through a specific method and has been studied for its potential applications in various fields including pharmaceuticals, agriculture, and material sciences.
作用机制
The mechanism of action of 6-methyl-3-((2-methylbenzyl)thio)-1,2,4-triazin-5(4H)-one is not fully understood. However, it is believed to exert its pharmacological effects through the inhibition of certain enzymes and receptors in the body. In agricultural applications, this compound works by inhibiting the biosynthesis of certain essential amino acids in plants, leading to their death.
Biochemical and Physiological Effects:
In pharmacological research, 6-methyl-3-((2-methylbenzyl)thio)-1,2,4-triazin-5(4H)-one has been shown to have anti-inflammatory and analgesic effects in animal models. It has also been shown to have antitumor and antiviral activity. In agricultural research, this compound has been shown to selectively kill broadleaf weeds without harming crops.
实验室实验的优点和局限性
One of the main advantages of using 6-methyl-3-((2-methylbenzyl)thio)-1,2,4-triazin-5(4H)-one in laboratory experiments is its unique chemical properties. This compound has a heterocyclic structure that makes it useful in a variety of applications. However, one limitation of using this compound in laboratory experiments is its potential toxicity. Care must be taken when handling this compound to avoid exposure.
未来方向
There are several potential future directions for research on 6-methyl-3-((2-methylbenzyl)thio)-1,2,4-triazin-5(4H)-one. In pharmacological research, this compound could be further studied for its potential use as an anti-inflammatory and analgesic agent. It could also be studied for its potential use as an antitumor and antiviral agent.
In agricultural research, this compound could be further studied for its potential use as a herbicide. Research could focus on improving the selectivity and efficacy of this compound against broadleaf weeds. Additionally, this compound could be studied for its potential use in other areas such as material sciences and nanotechnology.
Conclusion:
6-methyl-3-((2-methylbenzyl)thio)-1,2,4-triazin-5(4H)-one is a heterocyclic compound that has gained significant attention in scientific research due to its unique chemical properties. This compound has potential applications in various fields including pharmaceuticals, agriculture, and material sciences. Further research is needed to fully understand the mechanism of action and potential applications of this compound.
合成方法
The synthesis of 6-methyl-3-((2-methylbenzyl)thio)-1,2,4-triazin-5(4H)-one involves the reaction between 2-methylbenzyl chloride and 6-methyl-1,2,4-triazin-3-thiol in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The resulting product is then purified through recrystallization to obtain a high-quality compound.
科学研究应用
6-methyl-3-((2-methylbenzyl)thio)-1,2,4-triazin-5(4H)-one has been extensively studied for its potential applications in various scientific fields. In pharmaceutical research, this compound has shown promising results as an anti-inflammatory and analgesic agent. It has also been studied for its potential use as an antitumor and antiviral agent.
In agricultural research, 6-methyl-3-((2-methylbenzyl)thio)-1,2,4-triazin-5(4H)-one has been studied for its potential use as a herbicide. It has been shown to have selective activity against broadleaf weeds and can be used as a pre-emergent or post-emergent herbicide.
属性
IUPAC Name |
6-methyl-3-[(2-methylphenyl)methylsulfanyl]-4H-1,2,4-triazin-5-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3OS/c1-8-5-3-4-6-10(8)7-17-12-13-11(16)9(2)14-15-12/h3-6H,7H2,1-2H3,(H,13,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEXJZLMCXXCLJK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CSC2=NN=C(C(=O)N2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![2-[(2-methylpropyl)amino]-3-[N-(2-methylpropyl)carbamoyl]propanoic acid](/img/structure/B2949455.png)



![4-{[3-(Azepan-1-yl)propyl]amino}-1,2-dihydroquinazoline-2-thione](/img/structure/B2949462.png)
![N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide](/img/structure/B2949463.png)


